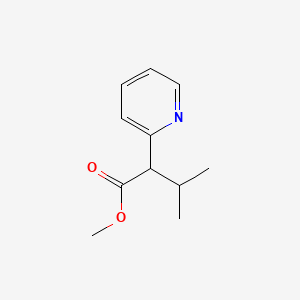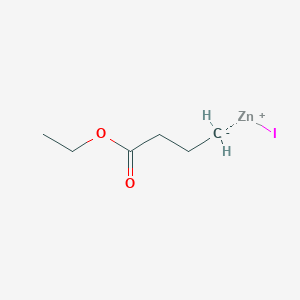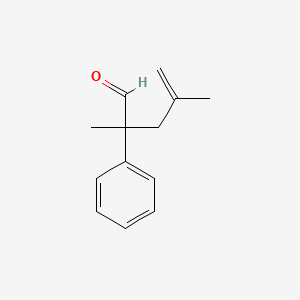
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester, also known as diisobutyl phthalate, is a chemical compound with the molecular formula C16H22O4. It is a colorless, oily liquid with a faint aromatic odor. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester is synthesized through the esterification of phthalic anhydride with isobutanol. The reaction is typically catalyzed by sulfuric acid. The process involves heating phthalic anhydride and isobutanol in the presence of the acid catalyst, which facilitates the formation of the ester bond .
Industrial Production Methods
In industrial settings, the esterification reaction is carried out in large reactors where phthalic anhydride and isobutanol are mixed in a specific ratio. The mixture is heated to a temperature of around 150-200°C, and sulfuric acid is added as a catalyst. The reaction is allowed to proceed for several hours, after which the product is purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken, resulting in the formation of phthalic acid and isobutanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and either hydrochloric acid (acidic hydrolysis) or sodium hydroxide (basic hydrolysis) at elevated temperatures.
Transesterification: Requires an alcohol (e.g., methanol or ethanol) and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Phthalic acid and isobutanol.
Transesterification: A different ester (depending on the alcohol used) and isobutanol.
科学研究应用
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its effects on cellular processes and potential toxicity.
Medicine: Investigated for its role in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric materials.
Industry: Widely used in the manufacture of plastics, adhesives, and coatings
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces between polymer chains. In biological systems, it can disrupt cellular processes by altering membrane fluidity and interacting with proteins involved in signaling pathways .
相似化合物的比较
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with two isobutyl groups.
1,2-Benzenedicarboxylic acid, diisopropyl ester: Contains isopropyl groups instead of isobutyl groups.
1,2-Benzenedicarboxylic acid, dibutyl ester: Contains butyl groups instead of isobutyl groups.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to act as a plasticizer makes it valuable in various industrial applications, particularly in the production of flexible and durable plastic products .
属性
分子式 |
C12H13O4- |
|---|---|
分子量 |
221.23 g/mol |
IUPAC 名称 |
2-(2-methylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/p-1 |
InChI 键 |
RZJSUWQGFCHNFS-UHFFFAOYSA-M |
规范 SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112716.png)

![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112728.png)






![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
